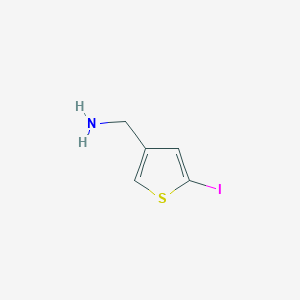
(5-Iodothiophen-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Iodothiophen-3-yl)methanamine is an organic compound with the molecular formula C5H6INS It features a thiophene ring substituted with an iodine atom at the 5-position and a methanamine group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Iodothiophen-3-yl)methanamine typically involves the iodination of thiophene derivatives followed by the introduction of the methanamine group. One common method is the iodination of 3-thiophenemethanamine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(5-Iodothiophen-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The iodine atom can be reduced to form thiophene derivatives without the halogen.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PhI(OAc)2 and TEMPO can be used for the oxidation of the amine group.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the iodine atom.
Major Products Formed
Oxidation: Imines, nitriles, or amides.
Reduction: Thiophene derivatives without the iodine atom.
Substitution: Thiophene derivatives with various functional groups replacing the iodine atom.
Scientific Research Applications
(5-Iodothiophen-3-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving sulfur-containing heterocycles.
Mechanism of Action
The mechanism of action of (5-Iodothiophen-3-yl)methanamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methanamine group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. The iodine atom may also play a role in the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- (5-Bromothiophen-3-yl)methanamine
- (5-Chlorothiophen-3-yl)methanamine
- (5-Fluorothiophen-3-yl)methanamine
Uniqueness
(5-Iodothiophen-3-yl)methanamine is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. Iodine is larger and more polarizable than other halogens, which can enhance the compound’s ability to interact with biological targets and undergo specific chemical transformations .
Properties
Molecular Formula |
C5H6INS |
|---|---|
Molecular Weight |
239.08 g/mol |
IUPAC Name |
(5-iodothiophen-3-yl)methanamine |
InChI |
InChI=1S/C5H6INS/c6-5-1-4(2-7)3-8-5/h1,3H,2,7H2 |
InChI Key |
IRQMSNRRMKLYBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1CN)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


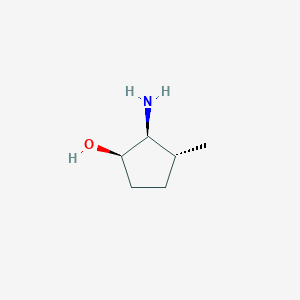
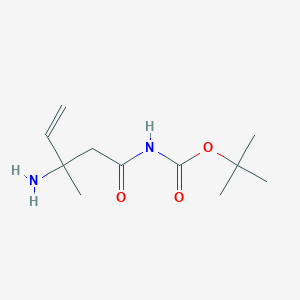
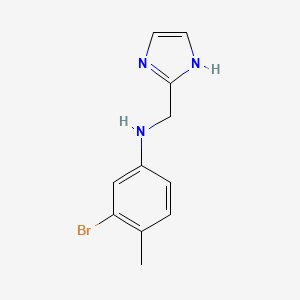
![1-[2-(4-Methyl-1H-pyrazol-1-YL)phenyl]ethan-1-one](/img/structure/B13325207.png)
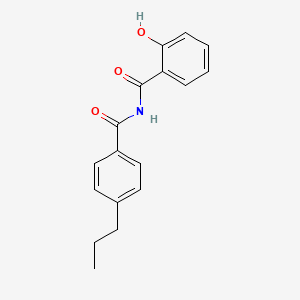
![4-{[1-(3-Methylthiophen-2-yl)ethyl]amino}butan-2-ol](/img/structure/B13325219.png)
![3-[(5-Amino-1,3-thiazol-2-yl)oxy]propan-1-ol](/img/structure/B13325224.png)
![tert-Butyl (tert-butoxycarbonyl)(9-((3aR,6S,6aS)-6-formyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-yl)carbamate](/img/structure/B13325226.png)
![7-chloro-N,N-diethyl-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B13325228.png)
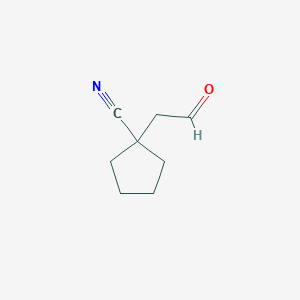
amine](/img/structure/B13325240.png)
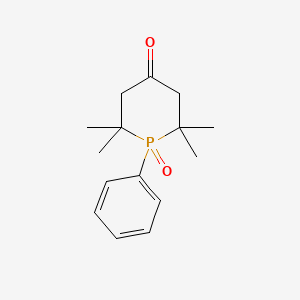
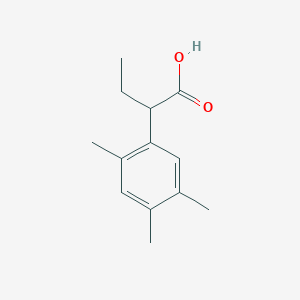
![7-Methyl-3-oxa-1,7-diazaspiro[4.4]non-1-en-2-amine](/img/structure/B13325259.png)
